molecular formula C17H13Cl2N3O B2380997 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide CAS No. 477713-33-0

1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2380997
CAS No.: 477713-33-0
M. Wt: 346.21
InChI Key: KPQKKMVTRAAYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring two distinct chlorinated aryl substituents at positions 1 and 5 of the pyrazole ring, along with an N-methyl carboxamide group at position 2. Its synthesis typically involves coupling reactions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the amide bond, followed by purification via chromatography or recrystallization .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-5-7-12(18)8-6-11)22(21-15)14-4-2-3-13(19)9-14/h2-10H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQKKMVTRAAYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Key Observations :

  • The presence of chlorine atoms at meta (3-) and para (4-) positions on the aryl rings increases molecular polarity, likely elevating melting points compared to non-chlorinated analogs.
  • N-methyl carboxamide vs.

Antimicrobial Activity

  • Compound 5b (): 1-(3-Chlorophenyl)-5-(2,3-dichlorophenyl)-3-phenyl-4,5-dihydropyrazole exhibits potent antimicrobial activity, attributed to the synergistic effects of multiple chlorine atoms enhancing lipophilicity and membrane penetration .
  • Implications for Target Compound : The 3- and 4-chlorophenyl groups may similarly enhance antimicrobial efficacy, though additional in vitro testing is required.

Cannabinoid Receptor Modulation

  • Compound in : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)pyrazole-3-carboxamide acts as a CB1 receptor antagonist (IC50 = 0.139 nM). The 3-pyridylmethyl group and chlorophenyl substituents are critical for binding affinity .
  • Target Compound : Replacement of the pyridylmethyl group with N-methyl may reduce receptor affinity but improve metabolic stability.

Structural and Crystallographic Insights

  • Crystal Packing: Analogs like those in crystallize in monoclinic systems (e.g., P21/c), with unit cell parameters influenced by substituent bulkiness. For example, a compound with a 3-pyridylmethyl group has a β angle of 92.003°, whereas steric effects from the target compound’s N-methyl group may alter packing efficiency .
  • QSAR Implications: Chlorine atoms at meta and para positions may optimize steric and electronic interactions with hydrophobic receptor pockets, as seen in cannabinoid antagonists .

Biological Activity

1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This pyrazole derivative exhibits a range of biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H14Cl2N4O
  • Molecular Weight : 319.185 g/mol
  • CAS Number : 55828-93-8

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit potent anticancer properties. A study highlighted its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation in these cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines:

Cytokine Inhibition (%) at 10 µM Reference
TNF-α61-85%
IL-676-93%

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Study on Antitumor Activity

In a comparative study, various pyrazole derivatives were synthesized and tested for their antitumor effects. The specific compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential for further development as an anticancer drug .

Another study investigated the mechanism by which pyrazole derivatives induce apoptosis in cancer cells. The results showed that the compound activates caspase pathways, leading to programmed cell death in tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.